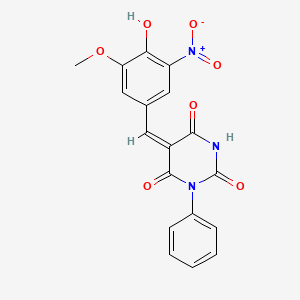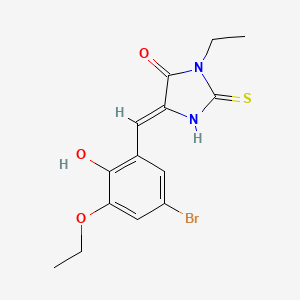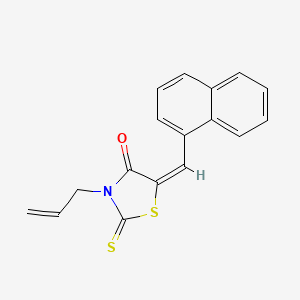![molecular formula C24H26N2O2 B5914993 N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptide (CPP) and has been shown to have a number of beneficial effects on oral health.
Mécanisme D'action
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide works by binding to calcium and phosphate ions in the saliva, forming complexes that are able to penetrate the tooth enamel. Once inside the enamel, N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide helps to remineralize the tooth by providing a source of calcium and phosphate ions that can be used to rebuild the damaged enamel.
Biochemical and Physiological Effects
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to remineralize the tooth enamel. Additionally, N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been shown to inhibit the growth of cariogenic bacteria, which can help to prevent dental caries.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide is its ability to remineralize tooth enamel, which can help to prevent dental caries and reduce dental sensitivity. However, there are also some limitations to using N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in lab experiments. For example, the peptide is relatively expensive to synthesize, which can make large-scale studies difficult to conduct.
Orientations Futures
There are a number of potential future directions for research on N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide. One area of interest is the development of new formulations of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide that are more effective at remineralizing tooth enamel and preventing dental caries. Additionally, there is interest in studying the potential applications of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in other areas of medicine, such as bone regeneration and wound healing. Finally, there is interest in studying the safety and efficacy of N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide in clinical trials to determine its potential as a therapeutic agent for the treatment of dental caries and other oral health conditions.
Méthodes De Synthèse
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a number of beneficial effects on oral health, including the ability to remineralize tooth enamel, reduce dental sensitivity, and inhibit the growth of cariogenic bacteria.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-23(13-11-20-7-3-1-4-8-20)25-19-22-15-17-26(18-16-22)24(28)14-12-21-9-5-2-6-10-21/h1-14,22H,15-19H2,(H,25,27)/b13-11+,14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLIQXOVKVCLJG-PHEQNACWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-({1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-yl}methyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
![2-[2-(6-methoxy-5-methyl-3,4-dihydro-1(2H)-naphthalenylidene)ethyl]-2-methyl-1,3-cyclohexanedione](/img/structure/B5914919.png)

![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5914935.png)

![3-methyl-2-thiophenecarbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5914943.png)
![N'-[(5-iodo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5914951.png)
![4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5914958.png)
![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)


![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-3-(4-nitrobenzyl)-2,4-imidazolidinedione](/img/structure/B5914988.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)